molecular formula C20H25NO B179708 trans-4-(Dibenzylamino)cyclohexanol CAS No. 149506-81-0

trans-4-(Dibenzylamino)cyclohexanol

Cat. No. B179708
M. Wt: 295.4 g/mol
InChI Key: RWMDJQJCEISWRT-UHFFFAOYSA-N
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Description

“trans-4-(Dibenzylamino)cyclohexanol” is an organic compound with the CAS Number: 149506-81-0 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been reported . The stereochemistry of these compounds was assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .


Molecular Structure Analysis

The molecular structure of “trans-4-(Dibenzylamino)cyclohexanol” is represented by the Inchi Code: 1S/C20H25NO/c22-20-13-11-19 (12-14-20)21 (15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20- .


Physical And Chemical Properties Analysis

“trans-4-(Dibenzylamino)cyclohexanol” is a solid substance at room temperature . It has a molecular weight of 295.42 .

Scientific Research Applications

  • Pharmacological and Kinetic Properties : Trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride, a metabolite of Bromhexine, has been studied for its pharmacological and pharmacokinetic properties in humans. This research noted changes in bowel sounds and dermal blood flow, and the compound was found to be well absorbed and rapidly excreted, with no accumulation tendency (Seki, Matsumura, & Kohei, 1977).

  • Synthetic Methods for Derivatives : A study describes the synthesis process for trans-4-(N-acetylamido)cyclohexanol, an important precursor in pharmaceutical synthesis. This involves acetylation and hydrogenation steps, with high selectivity and conversion rates reported (Li Jia-jun, 2012).

  • HPLC Method for Pharmaceutical Forms : A high-performance liquid chromatography (HPLC) method has been validated for quantifying ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride) and benzoic acid in syrup form. This study evaluated the method's ability to separate degradation products, ensuring its suitability for stability evaluation in pharmaceuticals (Heinänen & Barbas, 2001).

  • Enzyme-Mediated Resolution in Organic Solvents : The enzyme-mediated resolution of alcohols, including trans isomers of 2-(4-methoxybenzyl)-1-cyclohexanol, has been explored. This research demonstrates the impact of substrate structure, temperature, enzyme selection, and solvent nature on the chemical yield and enantioselectivity of the reaction (Zarevúcká et al., 1994).

  • Inhibition of Histamine Release : Ambroxol, a metabolite of bromhexine and an example of trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol, has been shown to inhibit histamine release from human adenoidal mast cells, suggesting potential antiallergic properties (Zwadlo‐Klarwasser et al., 1998).

  • Continuous-Flow Biocatalytic Process : A study on the synthesis of commercial fragrances, including 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate, explores the use of alcohol dehydrogenases for stereoselective reduction of corresponding ketones. This work presents a continuous-flow process for the production of these compounds, highlighting the potential of biocatalysis in fragrance synthesis (Tentori et al., 2020).

  • Clinical Study in Respiratory Disorders : Ambroxol has been compared with bromhexine in a clinical study for treating chronic obstructive bronchitis. This research found ambroxol to be more effective in reducing bronchial flow resistance and improving lung function (Wiessmann & Niemeyer, 1978).

  • Stereochemistry in Enzymatic Reduction : Research involving the enzymatic reduction of dicyclic systems related to trans-4-(Dibenzylamino)cyclohexanol shows different stereoselectivities and enantiomer formations, contributing to our understanding of biotransformation processes in chemical synthesis (Vanek et al., 1989).

Safety And Hazards

The safety information for “trans-4-(Dibenzylamino)cyclohexanol” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The introduction of three-dimensional shape through an increase in the proportion of sp3 hybridized centers (Fsp3) has been correlated to compound progress in a drug-discovery setting . The reduction of aromatic ring count has also been shown to have beneficial effects on the development properties of oral drug candidates . Therefore, “trans-4-(Dibenzylamino)cyclohexanol” and its derivatives could potentially play a significant role in future drug discovery efforts.

properties

IUPAC Name

4-(dibenzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMDJQJCEISWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626073
Record name 4-(Dibenzylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Dibenzylamino)cyclohexanol

CAS RN

149506-81-0
Record name 4-(Dibenzylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-aminocyclohexanol (3.51 g, 23.15 mmol) and K2CO3 (12.80 g, 93 mmol) in acetonitrile (100 mL) was added benzylbromide (5.64 mL, 47.5 mmol) and the mixture was stirred at reflux for 17 hr. The crude mixture was concentrated in vacuo and the resulting residue was dissolved in water and EtOAc. The separated aqueous layer was extracted with EtOAc (2ט100 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered off and concentrated in vacuo providing crude 4-(dibenzylamino)cyclohexanol as a viscous oil, which was directly used in the next step without further purification. Yield: 6.12 g. LCMS (m/z): 296.1 [M+H]+; Retention time=0.59 min.
Quantity
3.51 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.64 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Nagy, R Hilgraf, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
As a result of emerging biological data suggesting that within the c-Jun N-terminal kinase (JNK) family, JNK1 and not JNK2 or JNK3 may be primarily responsible for fibrosis pathology, …
Number of citations: 20 pubs.acs.org

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